(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
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Overview
Description
(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a chiral compound with a unique structure that includes a dioxolane ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the introduction of the ethanol group. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and ethanol moiety can interact with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simple alcohol with widespread use in industry and medicine.
Methanol: Another simple alcohol, but with different toxicity and applications.
Isopropanol: Commonly used as a disinfectant and solvent.
Uniqueness
(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its chiral nature and the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it valuable in applications requiring chiral purity and specific interactions with biological molecules.
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
YJZDTHNWQIMGBF-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1COC(O1)(C)C)O |
Canonical SMILES |
CC(C1COC(O1)(C)C)O |
Origin of Product |
United States |
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